Synthetic Utility: (5-Methoxypyridazin-3-yl)methanol is the Essential Intermediate for the GnRH Antagonist Relugolix
The 5-methoxy substitution pattern on the pyridazine ring is a mandatory structural requirement for the synthesis of Relugolix (TAK-385), a clinically approved GnRH antagonist [1]. The 6-methoxy isomer (CAS 89532-79-6) is structurally incapable of producing the same final drug molecule due to the change in the point of attachment to the thienopyrimidine core, making the 5-methoxy regioisomer irreplaceable for this multi-billion-dollar pharmaceutical application .
| Evidence Dimension | Synthetic Utility as a Key Intermediate for a Major Drug Candidate |
|---|---|
| Target Compound Data | Essential structural moiety for the synthesis of Relugolix (TAK-385), a GnRH antagonist. |
| Comparator Or Baseline | 6-methoxy isomer. Fails to produce the required (6-methoxypyridazin-3-yl)thieno[2,3-d]pyrimidine-2,4-dione core structure for Relugolix. |
| Quantified Difference | Target structure is required for the production of a market-approved drug. |
| Conditions | Multi-step organic synthesis for the production of active pharmaceutical ingredients (APIs). |
Why This Matters
For contract research and manufacturing organizations (CROs/CDMOs), procuring the correct regioisomer is the difference between a viable synthetic route to a high-value clinical asset and a dead-end pathway.
- [1] Google Patents. (2023). Compositions of thienopyrimidine derivatives. Patent No. US11795178B2. View Source
